molecular formula C11H8O B7760825 1-Naphthaldehyde CAS No. 30678-61-6

1-Naphthaldehyde

Cat. No.: B7760825
CAS No.: 30678-61-6
M. Wt: 156.18 g/mol
InChI Key: SQAINHDHICKHLX-UHFFFAOYSA-N
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Description

1-Naphthaldehyde, also known as naphthalene-1-carbaldehyde, is an organic compound with the molecular formula C11H8O. It is a derivative of naphthalene, where a formyl group is attached to the first carbon atom of the naphthalene ring. This compound is a yellow liquid with a pungent odor and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

1-Naphthaldehyde, also known as α-Naphthaldehyde, is a chemical compound with the formula C10H7CHO It has been used as a precursor in the synthesis of various compounds, such as (s)-1-α-naphthyl-1-ethanol, n-(4-aryl)-n-(α-naphthyliden)amines, n-aryl-n-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .

Mode of Action

The mode of action of this compound is primarily through its reactivity as an aldehyde. Aldehydes can react with a variety of nucleophiles, forming different products. For instance, this compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

For example, one of its metabolites, N-desmethylterbinafine aldehyde (DATBN), has been implicated as a possible cause for toxicity . It has been suggested that DATBN may be subject to nucleophilic attack by glutathione and nucleobases in DNA .

Pharmacokinetics

It is known that this compound is a metabolite of the drug terbinafine . Terbinafine is extensively metabolized in humans, with systemic clearance being dependent primarily on its biotransformation . Urinary excretion accounts for more than 70% of the oral dose that contains only a trace amount of the parent drug .

Result of Action

Its metabolites, such as datbn, could potentially cause cellular toxicity through glutathione depletion resulting in oxidative stress . Additionally, the oxidation of nucleobases in DNA could cause DNA damage .

Biochemical Analysis

Biochemical Properties

1-Naphthaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of this compound, converting it into 1-naphthoic acid . Additionally, this compound can form Schiff bases with amines, which are important intermediates in organic synthesis . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors and enzymes. For instance, it has been shown to interact with aldehyde oxidase, which plays a role in the oxidation of aldehydes to carboxylic acids . This interaction can impact cellular metabolism and gene expression, leading to changes in cellular function. Additionally, this compound has been detected in several foods, suggesting its potential role as a biomarker for dietary intake .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The compound’s aldehyde group can react with nucleophiles such as amines and thiols, forming Schiff bases and thiohemiacetals, respectively . These reactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the formation of Schiff bases with amines can inhibit enzyme activity by blocking the active site . Additionally, this compound can undergo oxidation to form 1-naphthoic acid, which can further participate in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to study enzyme kinetics and metabolic pathways . These studies highlight the importance of controlling environmental conditions to maintain the compound’s stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular toxicity . Studies have demonstrated that the compound’s toxicity is dose-dependent, with higher doses causing more significant changes in cellular function and metabolism . These findings underscore the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation to 1-naphthoic acid by aldehyde dehydrogenase . This reaction is a key step in the compound’s metabolism, allowing it to be further processed and excreted from the body. Additionally, this compound can participate in the formation of Schiff bases with amines, which are important intermediates in various biochemical pathways . These interactions highlight the compound’s role in metabolic processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . Additionally, this compound can bind to proteins such as albumin, facilitating its transport through the bloodstream and distribution to various tissues . These interactions are crucial for the compound’s bioavailability and overall biological activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: 1-Naphthoic acid

    Reduction: 1-Naphthalenemethanol

    Substitution: Various substituted naphthaldehyde derivatives

Comparison with Similar Compounds

1-Naphthaldehyde can be compared with other similar compounds, such as:

    2-Naphthaldehyde: Similar to this compound but with the formyl group attached to the second carbon atom of the naphthalene ring.

    Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and a formyl group.

    Anthracene-9-carbaldehyde: A compound with a formyl group attached to the ninth carbon atom of the anthracene ring.

Uniqueness

This compound is unique due to its specific position of the formyl group on the naphthalene ring, which gives it distinct chemical properties and reactivity compared to its isomers and other aromatic aldehydes .

Properties

IUPAC Name

naphthalene-1-carbaldehyde
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InChI

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H
Source PubChem
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InChI Key

SQAINHDHICKHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=O
Source PubChem
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Molecular Formula

C11H8O
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DSSTOX Substance ID

DTXSID5058775
Record name 1-Naphthaldehyde
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Molecular Weight

156.18 g/mol
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Physical Description

Yellow liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 1-Naphthaldehyde
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CAS No.

66-77-3, 30678-61-6
Record name 1-Naphthalenecarboxaldehyde
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Record name Naphthalenecarboxaldehyde
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Record name 1-Naphthalenecarboxaldehyde
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    ANone: The molecular formula of 1-Naphthaldehyde is C11H8O, and its molecular weight is 156.18 g/mol.

      ANone: this compound can be characterized using various spectroscopic techniques, including:

      * **NMR Spectroscopy:**  Long-range proton-proton coupling constants between the aldehyde proton and the ring protons have been used to deduce the conformational preference of this compound and its derivatives. [] * **IR Spectroscopy:** The IR spectrum of this compound exhibits characteristic bands, including a strong C=O stretching band. [, , ]* **UV-Vis Spectroscopy:** UV-Vis spectroscopy has been employed to investigate the potential tautomerism of this compound derivatives and their interactions with metal ions. [, , , , , ]

        ANone: The presence of the aldehyde group directly attached to the naphthalene ring significantly influences the reactivity of this compound:

        * **Electrophilic Aromatic Substitution:** The electron-withdrawing nature of the aldehyde group deactivates the naphthalene ring towards electrophilic aromatic substitution reactions, making them less facile compared to naphthalene itself.* **Nucleophilic Addition:** The carbonyl group of the aldehyde is susceptible to nucleophilic addition reactions. This reactivity is exploited in the synthesis of various derivatives, including Schiff bases, hydrazones, and semicarbazones. [, , , , ]

          A: Schiff bases are a class of organic compounds containing an azomethine or imine group (R1R2C=NR3, where R3 ≠ H). This compound readily reacts with primary amines under appropriate conditions to form Schiff bases via a condensation reaction, with water as a byproduct. [, , , , , , , ]

            ANone: Substituents on the naphthalene ring can significantly alter the properties of this compound derivatives:

            * **Electronic Effects:** Electron-donating groups (e.g., methoxy, hydroxy) increase the electron density of the naphthalene ring, while electron-withdrawing groups (e.g., nitro, halogens) decrease it. These electronic effects influence the reactivity of the aldehyde group and other positions on the ring. [, , ]* **Steric Effects:** Bulky substituents can hinder the approach of reactants, influencing reaction rates and selectivity. []* **Conformation:** Substituents can influence the conformational preference of the aldehyde group relative to the naphthalene ring, impacting reactivity and spectroscopic properties. []

              A: The "leaning effect," a characteristic of 1,8-disubstituted naphthalenes, is observed in the crystal structures of some this compound derivatives. This effect refers to the non-planarity of the substituents with respect to the naphthalene ring, attributed to nucleophile-electrophile interactions between the substituents. The degree of leaning depends on the steric and electronic properties of the substituents and can influence the reactivity and spectroscopic properties of the molecule. []

                ANone: this compound serves as a valuable starting material for synthesizing various heterocyclic compounds, particularly through its carbonyl group's reactivity:

                * **2-Pyrazolines:** this compound can be converted to chalcones via aldol condensation with acetophenone derivatives. Subsequent reaction of these chalcones with hydrazine derivatives yields 2-pyrazoline derivatives. []* **Benzocoumarins:**  this compound reacts with diethyl malonate in the presence of a base catalyst like piperidine, yielding ethyl benzocoumarin-3-carboxylate via a condensation and cyclization reaction. []
                  * **Fluorescent Sensors:** The fluorescence properties of certain this compound derivatives, especially those exhibiting excited-state intramolecular proton transfer (ESIPT), make them attractive candidates for developing fluorescent sensors for various analytes, including metal ions and anions. [, , , ]* **Nonlinear Optical (NLO) Materials:** Computational studies on this compound derivatives have suggested their potential as NLO materials due to their calculated nonlinear optical properties. []

                    ANone: Computational chemistry and modeling techniques have proven valuable in studying various aspects of this compound and its derivatives:

                    * **Conformational Analysis:** Molecular orbital calculations have been employed to determine the conformational preferences of this compound and its derivatives. []* **Excited-State Intramolecular Proton Transfer (ESIPT):** Ab initio time-dependent density functional theory (TDDFT) calculations have been utilized to investigate the mechanism of ESIPT fluorescence in solvated this compound derivatives. []* **Nonlinear Optical Properties:**  Computational studies have predicted the NLO properties of certain this compound derivatives, suggesting their potential as NLO materials. []

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